molecular formula C14H21NO B13340045 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13340045
M. Wt: 219.32 g/mol
InChI Key: UGHBDIISTXEEID-UHFFFAOYSA-N
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Description

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol structure with a 2-methylbenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylethanolamine: This compound has a similar structure but with an ethanolamine backbone.

    2-Cyclopenten-1-ol: Another related compound with a cyclopentanol structure but different substituents.

Uniqueness

1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentanol ring and a 2-methylbenzylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[[(2-methylphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-12-6-2-3-7-13(12)10-15-11-14(16)8-4-5-9-14/h2-3,6-7,15-16H,4-5,8-11H2,1H3

InChI Key

UGHBDIISTXEEID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC2(CCCC2)O

Origin of Product

United States

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